molecular formula C19H24N2S B4700837 1-[1-(4-Tert-butylphenyl)ethyl]-3-phenylthiourea

1-[1-(4-Tert-butylphenyl)ethyl]-3-phenylthiourea

Cat. No.: B4700837
M. Wt: 312.5 g/mol
InChI Key: ZREZRTJMYSLJMQ-UHFFFAOYSA-N
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Description

1-[1-(4-Tert-butylphenyl)ethyl]-3-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of a tert-butyl group and a phenyl group attached to the thiourea moiety, which imparts unique chemical and physical properties.

Properties

IUPAC Name

1-[1-(4-tert-butylphenyl)ethyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2S/c1-14(15-10-12-16(13-11-15)19(2,3)4)20-18(22)21-17-8-6-5-7-9-17/h5-14H,1-4H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREZRTJMYSLJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Tert-butylphenyl)ethyl]-3-phenylthiourea typically involves the reaction of 1-(4-tert-butylphenyl)ethanone with phenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Tert-butylphenyl)ethyl]-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

1-[1-(4-Tert-butylphenyl)ethyl]-3-phenylthiourea has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-Tert-butylphenyl)ethyl]-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(4-Tert-butylphenyl)ethyl]-3-phenylurea: Similar structure but with a urea moiety instead of thiourea.

    1-[1-(4-Tert-butylphenyl)ethyl]-3-phenylthiourea: Similar structure but with different substituents on the phenyl ring.

    4,4’-Di-tert-butylbiphenyl: Contains tert-butyl groups but lacks the thiourea moiety.

Uniqueness

This compound is unique due to the presence of both tert-butyl and phenyl groups attached to the thiourea moiety. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(4-Tert-butylphenyl)ethyl]-3-phenylthiourea
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1-[1-(4-Tert-butylphenyl)ethyl]-3-phenylthiourea

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